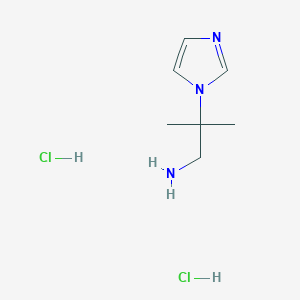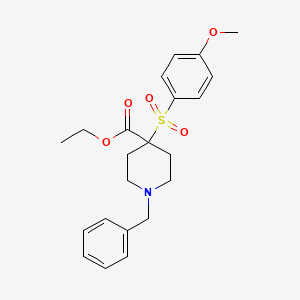
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, benzyl group, methoxyphenyl group, sulfonyl group, and ethyl ester group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperidine ring might undergo reactions at the nitrogen atom, the benzyl group might participate in electrophilic aromatic substitution reactions, the methoxy group might undergo nucleophilic substitution reactions, and the sulfonyl group and ethyl ester group might undergo various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .科学的研究の応用
Human Urinary Carcinogen Metabolites
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is instrumental in the field of cancer research, particularly in the analysis of human urinary carcinogen metabolites. This compound plays a significant role in the measurement of human urinary carcinogen metabolites, offering insights into tobacco-related cancer. The chemical is involved in assays quantifying carcinogens and their metabolites in smokers and non-smokers exposed to environmental tobacco smoke. It is particularly valuable in biomarker studies for tobacco-specific carcinogens and aids in distinguishing between exposed and non-exposed individuals, understanding carcinogen metabolism in humans, and assessing carcinogen dose (Hecht, 2002).
Environmental Fate and Behavior of Parabens
The compound's derivatives, such as esters of para-hydroxybenzoic acid, are extensively used as preservatives in various products. These derivatives, known as parabens, have been a subject of study due to their potential as weak endocrine disrupter chemicals. Despite effective wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence raises concerns about their continuous introduction into the environment and the need for further studies on the toxicity of their chlorinated by-products (Haman et al., 2015).
Biocompatible and Degradable Materials
In biomedical research, ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is related to the development of biocompatible, degradable materials. It is specifically used in modifying natural polymers like hyaluronan through partial or total esterification. These modifications lead to materials with varied biological properties, making them useful in a wide range of clinical applications. The type and extent of esterification significantly affect these materials' physico-chemical and biological properties, offering a diverse range of polymers with specific interactions with different types of cells (Campoccia et al., 1998).
Synthesis of Pharmaceutical Impurities
The compound is also relevant in the synthesis of pharmaceutical impurities, particularly proton pump inhibitors like omeprazole. The synthesis process and the characterization of impurities are crucial for understanding the development of these drugs and ensuring quality control. This review highlights novel methods for the synthesis of omeprazole and the study of various pharmaceutical impurities of proton pump inhibitors, offering insights into the formation and characterization of these impurities (Saini et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-3-28-21(24)22(29(25,26)20-11-9-19(27-2)10-12-20)13-15-23(16-14-22)17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWSAGQKHSUVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2632397.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2632399.png)
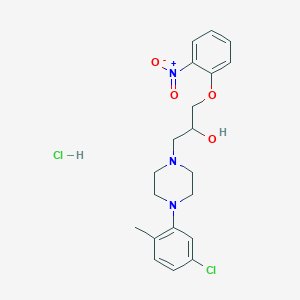
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)
![{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine](/img/structure/B2632402.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)

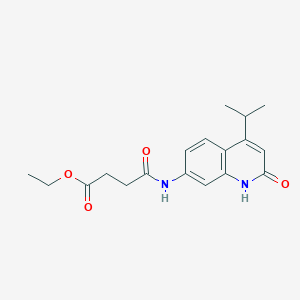
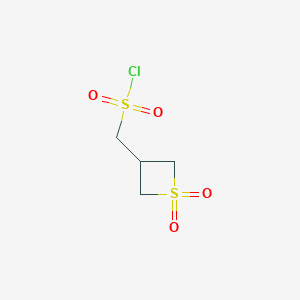
![N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2632410.png)
![2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile](/img/structure/B2632411.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2632413.png)
